Deoxyadenosine-phosphate is a crucial component of nucleic acids, particularly DNA. It is a nucleotide that plays a significant role in various biological processes, including DNA replication and transcription. This compound is derived from deoxyadenosine, which consists of the nucleobase adenine attached to a deoxyribose sugar and one or more phosphate groups. The primary form of deoxyadenosine-phosphate used in cellular processes is deoxyadenosine triphosphate, commonly referred to as dATP.
Deoxyadenosine-phosphate can be synthesized enzymatically from DNA through the action of various nucleases. These enzymes break down DNA into smaller fragments, which can then be converted into deoxyadenosine monophosphate and subsequently phosphorylated to form dATP. The synthesis process involves several enzymes, including deoxyribonuclease, adenylate kinase, and pyruvate kinase .
Deoxyadenosine-phosphate belongs to the class of organic compounds known as nucleotides. Nucleotides are further categorized into two main types: purines and pyrimidines. Deoxyadenosine-phosphate is classified as a purine nucleotide due to its adenine base. It is one of the five deoxynucleotides (dNTPs) essential for DNA synthesis, alongside deoxythymidine triphosphate (dTTP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyuridine triphosphate (dUTP) .
The synthesis of deoxyadenosine-phosphate can be achieved through both chemical and enzymatic methods. Recent advancements have focused on improving the efficiency of these processes. For instance, studies have highlighted the use of recombinant Escherichia coli strains to produce 2'-deoxyadenosine and its derivatives through the cloning of nucleoside phosphorylases .
Technical Details:
The molecular structure of deoxyadenosine-phosphate consists of three primary components:
The most common form, dATP, has three phosphate groups attached, giving it a molecular formula of C10H13N5O13P3 and a molecular weight of approximately 491.1816 g/mol .
Deoxyadenosine-phosphate participates in several critical biochemical reactions:
Technical Details:
The mechanism by which deoxyadenosine-phosphate functions in DNA synthesis involves several steps:
This mechanism underscores the importance of dATP not only as a substrate but also as an energy source during DNA synthesis.
Relevant analyses indicate that proper handling and storage conditions are crucial for maintaining the integrity and functionality of deoxyadenosine-phosphate in laboratory settings .
Deoxyadenosine-phosphate has several significant applications in scientific research and biotechnology:
Deoxyadenosine triphosphate (dATP) serves as a direct substrate for DNA polymerases during replication and repair processes. In canonical DNA synthesis, dATP pairs with deoxythymidine in the template strand through specific Watson-Crick base pairing, enabling accurate genetic information transfer [1]. The incorporation efficiency varies significantly among polymerase families:
Structural analyses reveal that dATP binding induces conformational changes in polymerase active sites. The adenine moiety forms hydrogen bonds with conserved residues (e.g., Tyr271 in T7 DNA polymerase), while the triphosphate group coordinates catalytic magnesium ions [4]. During DNA repair, dATP participates in gap-filling synthesis and nick sealing, with its incorporation rate modulated by auxiliary proteins like PCNA and RFC [5].
Table 1: Deoxyadenosine-Phosphate Incorporation Characteristics in DNA Polymerases
Polymerase Type | Primary Function | dATP Incorporation Rate | Error Frequency |
---|---|---|---|
Replicative (Pol δ) | Genomic replication | 90 nt/sec | 1 × 10-6 |
Repair (Pol β) | Base excision repair | 12 nt/min | 1 × 10-4 |
Translesion (Pol η) | Bypass synthesis | 8 nt/min | 1 × 10-2 |
Deoxyadenosine-phosphate derivatives occupy critical nodes in nucleotide biosynthesis through both de novo and salvage pathways:
De Novo Synthesis
The reduction of ribonucleotides to deoxyribonucleotides is catalyzed by ribonucleotide reductase (RNR), which converts ADP → dADP in an oxygen-dependent radical mechanism [4] [6]. dATP serves as a key allosteric regulator of RNR, binding to both the activity site (inhibiting overall enzyme activity) and specificity site (promoting pyrimidine nucleotide reduction) [4] [8]. This dual regulation maintains balanced dNTP pools essential for genomic stability.
Salvage Pathways
Phosphorylation of deoxyadenosine occurs through hierarchical kinase activity:
Dysregulation causes metabolic toxicity in adenosine deaminase deficiency, where accumulated dATP inhibits RNR by >90%, collapsing dNTP pools and arresting lymphocyte proliferation [4] [6]. This mechanism underlies severe combined immunodeficiency (SCID) pathologies.
Table 2: Enzymatic Regulation of Deoxyadenosine-Phosphate Biosynthesis
Enzyme | Reaction Catalyzed | Regulatory Action of dATP |
---|---|---|
Ribonucleotide reductase | ADP → dADP | Allosteric inhibitor at activity site |
Adenylate kinase | dAMP + ATP ↔ dADP + ADP | Substrate/product modulation |
Deoxynucleoside diphosphate kinase | dADP + ATP → dATP + ADP | Competitive inhibition by excess dATP |
Deoxycytidine kinase | Deoxyadenosine → dAMP | Feedback inhibition at high dATP |
Deoxyadenosine-phosphate derivatives exhibit complex interactions with nucleic acid-synthesizing enzymes:
DNA Polymerases
dATP binding induces domain closure in DNA Pol β during BER, positioning catalytic residues for nucleotidyl transfer. The triphosphate moiety coordinates two magnesium ions that facilitate deprotonation of the 3'-OH primer terminus and nucleophilic attack on the α-phosphate [5]. Kinetic analyses reveal:
Reverse Transcriptases
Retroviral reverse transcriptases (RTs) incorporate dATP analogs with distinct efficiencies:
Structural studies show conserved interactions with RT residues Lys65, Arg72, and Asp113 in HIV-1 RT, forming hydrogen bonds with the adenine base and sugar moiety [2]. Modified dATP analogs (e.g., 8-oxo-dATP) exhibit altered hydrogen bonding patterns that reduce transcriptional fidelity by 20-50% in retroviral systems [5].
Table 3: Binding Interactions of Deoxyadenosine-Phosphate Derivatives with Nucleic Acid Enzymes
Enzyme | dATP Form | Binding Affinity (Kd) | Key Interacting Residues |
---|---|---|---|
DNA Pol β | dATP | 18 μM | Asp190, Asp192, Arg258 |
T7 DNA polymerase | dATP | 4 μM | Tyr271, Gly587, Asn584 |
HIV-1 Reverse Transcriptase | dATP | 9 μM | Lys65, Arg72, Asp113 |
Ribonucleotide Reductase | dATP (allosteric) | 0.2 μM (activity site) | Phe370, Thr371, Ser372 |
Comprehensive Compound List
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